molecular formula C19H17BrN2O3 B11434897 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11434897
M. Wt: 401.3 g/mol
InChI Key: RFEXTDDUTCQKRL-UHFFFAOYSA-N
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Description

3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethoxypropyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the anthraquinone core.

    Amination: Attachment of the ethoxypropyl group through an amination reaction.

    Isoxazole Formation: Cyclization to form the isoxazole ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of the bromine atom with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging applications.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
  • 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
  • 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one

Uniqueness

Compared to similar compounds, 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

12-bromo-10-(3-ethoxypropylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C19H17BrN2O3/c1-2-24-9-5-8-21-14-10-13(20)17-16-15(14)18(23)11-6-3-4-7-12(11)19(16)25-22-17/h3-4,6-7,10,21H,2,5,8-9H2,1H3

InChI Key

RFEXTDDUTCQKRL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Br

Origin of Product

United States

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